N-isobutyl-1-methyl-1H-pyrazol-4-amine

Catalog No.
S12699779
CAS No.
M.F
C8H16ClN3
M. Wt
189.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-isobutyl-1-methyl-1H-pyrazol-4-amine

Product Name

N-isobutyl-1-methyl-1H-pyrazol-4-amine

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)4-9-8-5-10-11(3)6-8;/h5-7,9H,4H2,1-3H3;1H

InChI Key

YCKQBXFEFXYGGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)C.Cl

N-isobutyl-1-methyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole class of heterocyclic compounds. It features a five-membered ring structure containing two nitrogen atoms, which are characteristic of pyrazole derivatives. The molecular formula for N-isobutyl-1-methyl-1H-pyrazol-4-amine is C8H12N4C_8H_{12}N_4, and it has a molecular weight of approximately 168.20 g/mol. The compound is notable for its unique isobutyl and methyl substituents, which contribute to its chemical properties and biological activity.

, including:

  • Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may convert the compound into pyrazoline derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group in the compound can engage in nucleophilic substitution reactions with electrophiles, allowing for the introduction of various functional groups.

These reactions highlight the versatility of N-isobutyl-1-methyl-1H-pyrazol-4-amine in synthetic organic chemistry, providing pathways for the development of more complex molecules.

N-isobutyl-1-methyl-1H-pyrazol-4-amine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic properties. The mechanism of action is believed to involve modulation of enzyme activity and receptor signaling pathways, which may lead to therapeutic effects in various conditions. Additionally, research indicates that compounds with similar structures often display varying degrees of biological activity, making this compound a subject of interest in medicinal chemistry.

The synthesis of N-isobutyl-1-methyl-1H-pyrazol-4-amine typically involves several approaches:

  • Condensation Reactions: One common method includes the condensation of appropriate precursors under controlled conditions, often involving the reaction of 4-amino-1-methylpyrazole with isobutylamine.
  • Cyclization: Another method may involve cyclization reactions where enaminones react with hydrazines in the presence of catalysts to form the pyrazole ring.
  • Industrial Production: For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield while ensuring high purity through purification techniques like recrystallization or chromatography.

N-isobutyl-1-methyl-1H-pyrazol-4-amine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated as a potential drug candidate for treating inflammatory diseases and pain management.
  • Agricultural Chemistry: Its derivatives may be used as agrochemicals or pesticides due to their efficacy against certain pests or diseases.
  • Material Science: The unique properties of pyrazole compounds make them suitable for developing new materials with specific functionalities.

Studies on N-isobutyl-1-methyl-1H-pyrazol-4-amine's interactions with biological targets have revealed its potential to bind with enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. Investigating these interactions further can provide insights into optimizing the compound's efficacy and minimizing side effects.

Several compounds share structural similarities with N-isobutyl-1-methyl-1H-pyrazol-4-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Isobutyl-1-methyl-1H-pyrazolIsobutyl group, methyl groupAnti-inflammatory potentialDifferent position of substituents
N-isobutyl-1,4-dimethyl-pyrazoleDimethyl substitutions on pyrazole ringAntimicrobial propertiesAdditional methyl groups
4-Amino-N-isobutyl-pyrazoleAmino group at position 4Anticancer activityPresence of an amino group

These comparisons illustrate that while these compounds share a core pyrazole structure, variations in substituents lead to distinct biological activities and applications. The unique combination of substituents in N-isobutyl-1-methyl-1H-pyrazol-4-amine contributes to its specific properties and potential uses in various fields.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

189.1032752 g/mol

Monoisotopic Mass

189.1032752 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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